molecular formula C10H15N3O3 B6635529 (2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid

Cat. No.: B6635529
M. Wt: 225.24 g/mol
InChI Key: NZLASQSHRRRVMP-MRVPVSSYSA-N
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Description

(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is a compound that features a unique structure combining an imidazole ring with a butanoic acid backbone

Properties

IUPAC Name

(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6(2)8(10(15)16)12-9(14)7-4-13(3)5-11-7/h4-6,8H,1-3H3,(H,12,14)(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLASQSHRRRVMP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid typically involves the formation of the imidazole ring followed by its attachment to the butanoic acid backbone. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce different reduced forms of the imidazole ring. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid is unique due to its combination of an imidazole ring with a butanoic acid backbone. This structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to simpler imidazole derivatives.

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